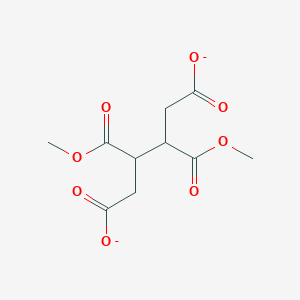
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and potential utility in synthetic chemistry, particularly in the preparation of asymmetric catalysts and natural product synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate typically involves the oxidative homocoupling of (4S)-isopropyl-3-propionyl-2-oxazolidinone. The process begins with the preparation of (4S)-isopropyl-3-propionyl-2-oxazolidinone, which is then subjected to a series of reactions involving n-butyllithium and propionyl chloride under controlled temperatures . The resulting intermediate is further processed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using engineered microorganisms. For instance, Paenibacillus polymyxa has been utilized to produce highly pure R,R-2,3-butanediol, a related compound, through controlled carbon feeding . This method highlights the potential for scalable and sustainable production of similar compounds.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an aggrecanase inhibitor, the compound binds to the active site of aggrecanase enzymes, preventing the breakdown of articular cartilage . The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyloxirane: A stereoisomer with similar chemical properties but different applications.
2,3-Butanediol: A related compound with applications in the production of synthetic rubber and fuel additives.
Uniqueness
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of asymmetric catalysts and as a potential therapeutic agent.
Properties
Molecular Formula |
C10H12O8-2 |
|---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
3,4-bis(methoxycarbonyl)hexanedioate |
InChI |
InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/p-2 |
InChI Key |
FKFVPINWMGATEI-UHFFFAOYSA-L |
Canonical SMILES |
COC(=O)C(CC(=O)[O-])C(CC(=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















